(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde
Description
The compound “(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde” is a highly complex organic molecule characterized by:
- A spirocyclic framework (oxolane fused to a tricyclic system).
- Multiple stereocenters (2S, 3S, 4'R, 5R) and an E-configured double bond (8'E).
- Functional groups: carbaldehyde, oxo, hydroxyl, and methylprop-1-enyl substituents.
- Molecular complexity arising from its fused tricyclic and spiro systems, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19?,21?,22?,23?,24+,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYLZRWWNBROW-WZGUZAEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CCC3(C2C/C=C(\C4C(C3)[C@](CC4=O)(C)O)/C=O)C)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro/Tricyclic Systems
(a) Zygocaperoside ()
- Key Features : Isolated from Zygophyllum fabago, this compound shares a tricyclic backbone but lacks the spiro system and carbaldehyde group.
- Functional Differences : Zygocaperoside contains glycoside moieties, unlike the target compound’s aldehyde and hydroxyl groups.
- Spectroscopic Comparison :
- 1H NMR : Zygocaperoside shows signals for glycosidic protons (δ 3.0–5.5 ppm), absent in the target compound.
- 13C NMR : Both compounds exhibit carbonyl signals (~δ 200 ppm for oxo groups), but the carbaldehyde (δ ~190–200 ppm) in the target compound would differ from glycosidic carbons (δ 60–110 ppm) .
(b) Friedelin and Friedelinol ()
- Key Features: Pentacyclic triterpenoids from Calophyllum castaneum with fused ring systems.
- Structural Contrasts : Friedelin lacks the spiro junction and unsaturated aldehyde but shares hydroxyl and methyl substituents.
- NMR Data: Friedelinol’s hydroxyl group produces a broad 1H signal at δ 3.2–4.0 ppm, comparable to the target’s 4'-hydroxy group. The carbaldehyde proton in the target compound (δ ~9–10 ppm) is absent in friedelin derivatives .
Compounds with Similar Functional Group Arrangements
(a) 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol ()
- Key Features: A polybrominated diphenyl ether with phenolic and halogen substituents.
- Comparison Basis : Despite differing core structures, both compounds require detailed 13C NMR analysis to resolve substituent effects.
- 13C Shifts : The A-ring carbons in this compound (δ 110–150 ppm) overlap with the tricyclic carbons in the target molecule, but bromine-induced deshielding (δ > 150 ppm) differentiates them .
(b) Vanillin Derivatives ()
- Key Features : Aromatic aldehydes with hydroxyl/methoxy groups.
- Functional Similarities : Both possess aldehyde and hydroxyl groups, but vanillin’s simple benzene core contrasts with the target’s fused systems.
- UV-Vis Data: Vanillin’s λmax (~280 nm) for the conjugated aldehyde-phenol system differs from the target’s extended conjugation (λmax likely >300 nm) .
Hypothetical Data Table for Comparative Analysis
Research Implications and Challenges
- Synthetic Feasibility: The compound’s intricate architecture poses challenges for total synthesis, requiring strategies akin to those for polycyclic terpenoids or spiroketals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
